REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][CH3:12]>[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH2:11][CH3:12]
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Name
|
|
Quantity
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34 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])CC
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Name
|
|
Quantity
|
33 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after purification by chromatography on a column of silica
|
Type
|
WASH
|
Details
|
eluted with a mixture of heptane and ethyl acetate (90/10), 27 g (89%) of the expected product
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |